molecular formula C22H32N4O2 B7154759 N-(1-benzyl-2-oxopiperidin-3-yl)-4-cyclopentylpiperazine-1-carboxamide

N-(1-benzyl-2-oxopiperidin-3-yl)-4-cyclopentylpiperazine-1-carboxamide

Cat. No.: B7154759
M. Wt: 384.5 g/mol
InChI Key: USIZJJXHDOFRSQ-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopiperidin-3-yl)-4-cyclopentylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, an oxopiperidine ring, and a cyclopentylpiperazine moiety

Properties

IUPAC Name

N-(1-benzyl-2-oxopiperidin-3-yl)-4-cyclopentylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c27-21-20(11-6-12-26(21)17-18-7-2-1-3-8-18)23-22(28)25-15-13-24(14-16-25)19-9-4-5-10-19/h1-3,7-8,19-20H,4-6,9-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZJJXHDOFRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)NC3CCCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxopiperidin-3-yl)-4-cyclopentylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxopiperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Formation of the piperazine ring: This can be synthesized through a nucleophilic substitution reaction involving appropriate amines and halides.

    Coupling of the cyclopentyl group: This step typically involves the use of cyclopentyl halides and a suitable base to introduce the cyclopentyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxopiperidin-3-yl)-4-cyclopentylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxopiperidin-3-yl)-4-cyclopentylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-oxopiperidin-3-yl acetate
  • N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide
  • N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide

Uniqueness

N-(1-benzyl-2-oxopiperidin-3-yl)-4-cyclopentylpiperazine-1-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its cyclopentylpiperazine moiety, in particular, distinguishes it from other similar compounds and may contribute to its distinct pharmacological profile.

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